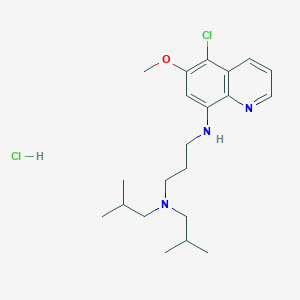
N-(5-chloro-6-methoxyquinolin-8-yl)-N',N'-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride
描述
N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
属性
CAS 编号 |
5431-67-4 |
|---|---|
分子式 |
C21H33Cl2N3O |
分子量 |
414.4 g/mol |
IUPAC 名称 |
N-(5-chloro-6-methoxyquinolin-8-yl)-N',N'-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C21H32ClN3O.ClH/c1-15(2)13-25(14-16(3)4)11-7-10-23-18-12-19(26-5)20(22)17-8-6-9-24-21(17)18;/h6,8-9,12,15-16,23H,7,10-11,13-14H2,1-5H3;1H |
InChI 键 |
IVORRTMTXAETER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CCCNC1=CC(=C(C2=C1N=CC=C2)Cl)OC)CC(C)C.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.
Chlorination and Methoxylation:
Attachment of the Diamine Side Chain: The diamine side chain can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with an appropriate diamine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The quinoline core may intercalate into DNA, affecting its function.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Mefloquine: A quinoline derivative used for the treatment of malaria.
Uniqueness
N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern and diamine side chain, which may confer distinct biological activities and pharmacological properties compared to other quinoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


